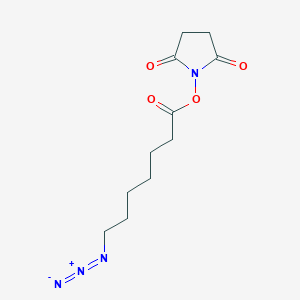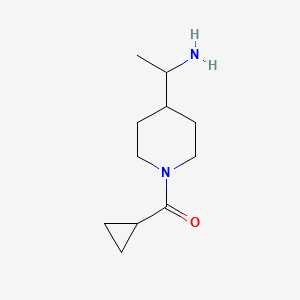
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group. It is often used in various chemical and biological applications due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate typically involves the reaction of 7-azidoheptanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond . The general reaction scheme is as follows:
- Dissolve 7-azidoheptanoic acid and NHS in anhydrous dichloromethane.
- Add DCC to the reaction mixture and stir at room temperature for several hours.
- Filter the reaction mixture to remove dicyclohexylurea byproduct.
- Purify the product by column chromatography to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate primarily involves its reactivity with other molecules. The azido group is highly reactive and can form covalent bonds with various substrates. In biological systems, the compound can be used to label proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxopyrrolidin-1-yl 7-azidoheptanoate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidinone ring, used in protein cross-linking.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but with an acrylamido group, used in polymer chemistry.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with anticonvulsant properties, used in medicinal chemistry
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry and bioconjugation.
Eigenschaften
Molekularformel |
C11H16N4O4 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 7-azidoheptanoate |
InChI |
InChI=1S/C11H16N4O4/c12-14-13-8-4-2-1-3-5-11(18)19-15-9(16)6-7-10(15)17/h1-8H2 |
InChI-Schlüssel |
GYRBFFAPUWZRMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)










![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
